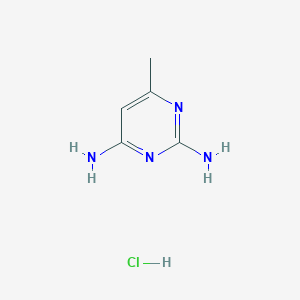

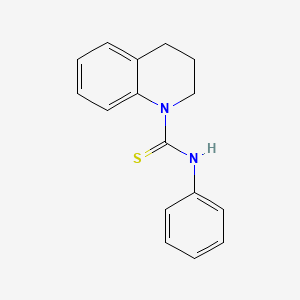

![molecular formula C24H18FNO4 B3006912 N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide CAS No. 923186-23-6](/img/structure/B3006912.png)

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, condensation, and nucleophilic fluorination. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF . Similarly, the synthesis of a Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was performed using a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods could potentially be adapted for the synthesis of "N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single-crystal X-ray diffraction and supported by DFT calculations . The Schiff base compound was found to be almost planar with a trans configuration of the C=N double bond, and its crystal packing was stabilized by hydrogen bonds and weak interactions . These findings suggest that "N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide" may also exhibit planarity and specific intermolecular interactions that could influence its crystal structure.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with various receptors and the formation of specific bonds. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide were studied for their binding profile at dopamine and serotonin receptors, indicating that structural modifications can significantly affect receptor affinity . Although the compound of interest is not directly studied, it is reasonable to assume that it may also undergo specific chemical reactions based on its functional groups and structural similarities to the compounds discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. The automated synthesis of 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine resulted in a compound with high radiochemical purity and specific activity, indicating that the synthesis method and purification process are critical for achieving desired properties . These insights can be extrapolated to suggest that the physical and chemical properties of "N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide" would also depend on its synthesis and purification processes.

Applications De Recherche Scientifique

Antitumor and Antiproliferative Activities

A study designed and synthesized analogues of S14161, identifying 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) that exhibited potent antiproliferative activities against a panel of tumor cell lines. BENC-511 demonstrated more potent effects in blocking AKT phosphorylation and inducing cancer cell apoptosis, along with anti-angiogenesis activity, compared to S14161 (Yin et al., 2013).

GPR35 Agonist for Orphan Receptors

Another study focused on the potent and selective GPR35 agonist 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, revealing its high affinity and potent effects as a GPR35 agonist. This compound represents the most potent GPR35 agonists known to date, demonstrating significant potential for studying orphan G protein-coupled receptors (Thimm et al., 2013).

Environment-sensitive Fluorophores

The fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one were investigated, showing that it fluoresces strongly at long wavelengths in protic solvents. This compound's unique fluorescence behavior makes it a candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).

Antioxidant Properties

Research into 4-hydroxycoumarin derivatives, including a novel synthesized compound, aimed to measure their antioxidant activity. These compounds demonstrated significant scavenging activity in a hypochlorous system, suggesting their potential as antioxidants (Stanchev et al., 2009).

Antimicrobial and Enzyme Inhibition

A study reported the synthesis of novel chromone-pyrimidine coupled derivatives showing significant in vitro antifungal and antibacterial activity. Among these, specific compounds exhibited potent antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Tiwari et al., 2018).

Propriétés

IUPAC Name |

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c1-2-29-21-6-4-3-5-19(21)23-14-20(27)18-12-11-17(13-22(18)30-23)26-24(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBXFRLNXRSIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

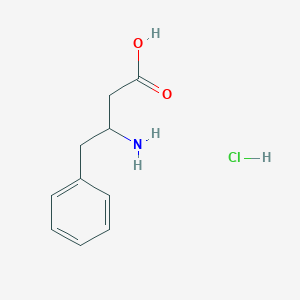

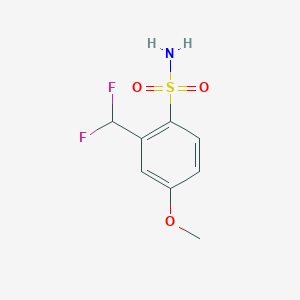

![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)

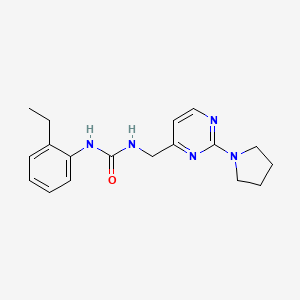

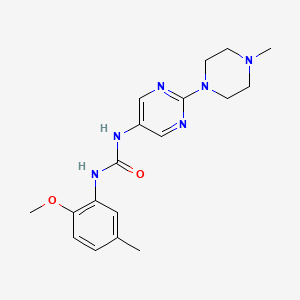

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)

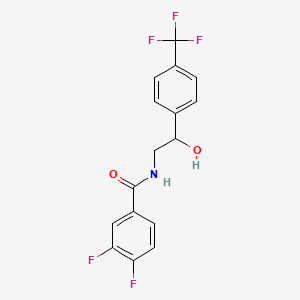

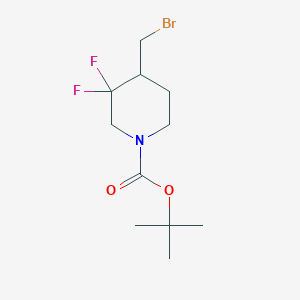

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)